molecular formula C22H20FIN2O3S B296978 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B296978
M. Wt: 538.4 g/mol
InChI Key: IEGXFXNSRCGEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide, also known as FMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. The compound is synthesized through a multi-step procedure and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to have several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, as well as induce apoptosis. Additionally, 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, the compound is complex to synthesize and can be expensive, making it difficult to use in large-scale experiments. Additionally, the mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research involving 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide. One area of interest is in the development of new cancer therapies that utilize 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide. Additionally, 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide and its potential applications in medicine and biochemistry.

Synthesis Methods

The synthesis of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline. The resulting product is then reacted with 4-iodo-2-methylaniline to obtain the final product. The synthesis of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is complex and requires careful attention to detail to achieve high yields.

Scientific Research Applications

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been studied extensively for its potential applications in medicine and biochemistry. One of the main areas of research has been in the development of new cancer treatments. 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for future cancer therapies.

properties

Molecular Formula

C22H20FIN2O3S

Molecular Weight

538.4 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C22H20FIN2O3S/c1-15-3-8-19(9-4-15)26(30(28,29)20-10-5-17(23)6-11-20)14-22(27)25-21-12-7-18(24)13-16(21)2/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

IEGXFXNSRCGEKH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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